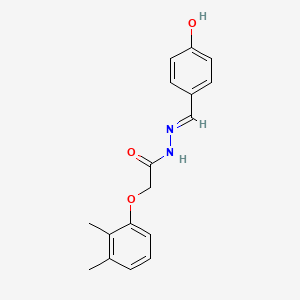
ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a selective cannabinoid receptor antagonist that was developed as an anti-obesity drug. The compound was first synthesized in the 1990s by Sanofi-Aventis, a French pharmaceutical company, and was approved for use in Europe in 2006. However, due to its adverse effects on mental health, it was later withdrawn from the market.
Wirkmechanismus
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate acts as an inverse agonist at the cannabinoid type 1 (CB1) receptor, which is mainly expressed in the brain and peripheral tissues. The CB1 receptor plays a crucial role in regulating appetite, energy metabolism, and reward pathways. By blocking this receptor, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate reduces the activity of the endocannabinoid system, which is overactive in obese individuals.
Biochemical and Physiological Effects
The primary biochemical effect of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is the inhibition of CB1 receptor signaling, which leads to decreased food intake and weight loss in animal models and humans. The compound has also been shown to improve insulin sensitivity, lipid metabolism, and liver function in obese individuals. However, these effects are accompanied by adverse effects on mental health, such as depression, anxiety, and suicidal ideation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is a useful tool for studying the role of the endocannabinoid system in various physiological processes, including appetite regulation, energy metabolism, and addiction. The compound has been used in numerous animal studies to elucidate the mechanisms underlying these processes. However, the adverse effects of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate on mental health limit its usefulness in clinical research.
Zukünftige Richtungen
Despite its withdrawal from the market, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate remains a promising compound for further research. Future studies could focus on developing safer and more selective CB1 receptor antagonists with fewer adverse effects. Additionally, the potential therapeutic applications of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate in neurodegenerative diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the role of the endocannabinoid system in other physiological processes, such as pain perception and immune function, could be investigated using ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate as a tool.
Synthesemethoden
The synthesis of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate involves several steps, including the condensation of ethyl 3-piperidinecarboxylate with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 3-phenylpropanoyl chloride in the presence of triethylamine to yield ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and neurodegenerative diseases. The compound has been shown to block the effects of cannabinoids on the central nervous system, thereby reducing appetite and food intake in animal models and humans.
Eigenschaften
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-6-10-20-8-4-3-5-9-20)14-7-17-25(19-23)18-21-11-15-24-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFDLHVLJZYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)

![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)
![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)
![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
